molecular formula C8H8BrCl B2767621 Benzene, 1-(bromomethyl)-2-chloro-3-methyl- CAS No. 134271-45-7

Benzene, 1-(bromomethyl)-2-chloro-3-methyl-

Cat. No. B2767621
CAS RN: 134271-45-7
M. Wt: 219.51
InChI Key: MCEYVJFKCOFDCS-UHFFFAOYSA-N
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Description

“Benzene, 1-(bromomethyl)-2-chloro-3-methyl-” is a compound that belongs to the family of aromatic hydrocarbons . It is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .


Synthesis Analysis

The synthesis of such compounds often involves the bromination of toluene under conditions suitable for a free radical halogenation . The structure has been examined by electron diffraction . Benzyl bromide is used in organic synthesis for the introduction of the benzyl groups when the less expensive benzyl chloride is insufficiently reactive . Benzylations are often achieved in the presence of catalytic amounts of sodium iodide, which generates the more reactive benzyl iodide in situ .


Molecular Structure Analysis

The molecule consists of a benzene ring substituted with a bromomethyl group . The exact molecular structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

Benzene undergoes various chemical reactions. For instance, it adds hydrogen at high pressure in the presence of Pt, Pd, or Ni catalysts . The product is cyclohexane and the heat of reaction provides evidence of benzene’s thermodynamic stability . In addition, benzene reacts with halogens in the presence of Lewis acids like FeCl3, FeBr3 to form aryl halides .


Physical And Chemical Properties Analysis

Benzene is a nonpolar molecule and is usually a colorless liquid or solid with a characteristic aroma . It is immiscible with water but is readily miscible with organic solvents .

Scientific Research Applications

  • Organic Synthesis and Pharmaceuticals 1-(Bromomethyl)-2-chloro-3-methylbenzene serves as an intermediate in organic synthesis. Researchers use it to construct more complex molecules due to its reactivity. In pharmaceutical research, it may contribute to the synthesis of novel drug candidates or analogs.
  • Fluorescent Probes and Functional Materials

    • Fluorescent probes play a crucial role in biomedical research. These probes are sensitive, selective, and easy to prepare. Researchers use them for rapid detection of chemical substances and to study physiological and pathological processes at the cellular level. Long-wavelength fluorescent probes have also found applications in in vivo biomedical studies, including disease diagnosis and theranostics (e.g., fluorogenic prodrugs) .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and may cause respiratory irritation . It is also classified as a flammable liquid .

Future Directions

The future directions of research on this compound could involve exploring its reactivity with different nucleophiles and its potential applications in organic synthesis. Further studies could also investigate the effects of various substituents on the rate of substitution .

properties

IUPAC Name

1-(bromomethyl)-2-chloro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEYVJFKCOFDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(bromomethyl)-2-chloro-3-methyl-

Synthesis routes and methods I

Procedure details

A suspension of 2-chloro-m-xylene (15 ml), N-bromosuccinimide (23.3 g) and benzoyl peroxide (200 mg) in carbon tetrachloride (150 ml) was heated under reflux for 6 hours. The insoluble material was filtered off and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent:hexane) to give 2-bromomethyl-1-chloro-6-methylbenzene (16.0 g) as a colorless oil. 2-Bromomethyl-1-chloro-6-methylbenzene (25.4 g) and hexamethylenetetramine (32.4 g) were dissolved in acetic acid-water (1:1, 10 ml) and the mixture was heated under reflux for 5 hours. To the reaction mixture was added concentrated hydrochloric acid (40 ml) and the mixture was heated under reflux for 1 hour. The reaction mixture was extracted with ethyl acetate. The extract was washed with an aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give 2-chloro-3-methylbenzaldehyde (19.4 g) as a yellow oil. Subsequently, the title compound was prepared from 2-chloro-3-methylbenzaldehyde, 3-aminopyrazole and ethyl 3-ketohexanoate in the same manner as in Example 25.
Quantity
15 mL
Type
reactant
Reaction Step One
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23.3 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-m-xylene (5.00 g, 35.60 mmol), NBS (5.70 g, 32.03 mmol), and a catalytic amount of benzoyl peroxide (100 mg) in CCl4 was refluxed for 1 hour. After cooling to room temperature the resulting mixture was filtered and the filtrate was distilled off. Purification by column chromatography using pentane as the eluant followed by distillation afforded the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3.) δ 2.39 (s, 3H), 4.61 (s, 2H), 7.08-7.23 (m, 2H), 7.25-7.30 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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